molecular formula C14H19Cl2NO5 B5145860 N-[2-(2,3-dichlorophenoxy)ethyl]-1-butanamine oxalate

N-[2-(2,3-dichlorophenoxy)ethyl]-1-butanamine oxalate

Cat. No. B5145860
M. Wt: 352.2 g/mol
InChI Key: RVNUSQROQDHJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,3-dichlorophenoxy)ethyl]-1-butanamine oxalate, also known as 2,4-dichlorophenoxyethylamine or 2,4-D, is a herbicide commonly used to control broadleaf weeds in crops. It was first synthesized in the 1940s and has been widely used in agriculture since then. In addition to its use as a herbicide, 2,4-D has also been studied for its potential scientific research applications.

Mechanism of Action

The mechanism of action of 2,4-D involves its ability to mimic the effects of natural auxins in plants. It binds to specific receptors in plant cells and activates a signaling pathway that leads to changes in gene expression and cell growth. This can lead to the stimulation of root formation or the promotion of fruit development, depending on the concentration of 2,4-D and the specific plant species being studied.
Biochemical and Physiological Effects:
2,4-D has been shown to have a number of biochemical and physiological effects on plants. It can stimulate the production of proteins and enzymes involved in cell growth and development, and can also affect the metabolism of carbohydrates and other nutrients in plants. In addition, 2,4-D can affect the expression of genes involved in stress responses and defense mechanisms in plants.

Advantages and Limitations for Lab Experiments

The use of 2,4-D in lab experiments has several advantages, including its ability to induce root formation in plant tissue culture and its ability to promote fruit development in some crops. However, there are also some limitations to its use. 2,4-D can be toxic to some plant species at high concentrations, and its effects can vary depending on the specific plant species being studied. In addition, the use of 2,4-D in lab experiments can be expensive and time-consuming.

Future Directions

There are several future directions for research on 2,4-D. One area of interest is the development of new synthetic auxins that can mimic the effects of natural auxins more effectively. Another area of interest is the study of the effects of 2,4-D on plant-microbe interactions, including its effects on the growth and development of beneficial soil microbes. Finally, there is interest in the use of 2,4-D in the development of new crop varieties that are more resistant to stress and disease.

Synthesis Methods

The synthesis of 2,4-D involves the reaction of N-[2-(2,3-dichlorophenoxy)ethyl]-1-butanamine oxalatephenol with ethylene oxide to form 2-(N-[2-(2,3-dichlorophenoxy)ethyl]-1-butanamine oxalatephenoxy)ethanol. This intermediate is then reacted with butylamine to form N-[2-(2,3-dichlorophenoxy)ethyl]-1-butanamine. The oxalate salt of this compound is then formed by reacting it with oxalic acid.

Scientific Research Applications

2,4-D has been studied for its potential use in scientific research, particularly in the field of plant biology. It has been used to study the effects of auxin, a plant hormone, on plant growth and development. 2,4-D is a synthetic auxin and can mimic the effects of natural auxins in plants. It has been used to induce root formation in plant tissue culture and to promote fruit development in some crops.

properties

IUPAC Name

N-[2-(2,3-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO.C2H2O4/c1-2-3-7-15-8-9-16-11-6-4-5-10(13)12(11)14;3-1(4)2(5)6/h4-6,15H,2-3,7-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNUSQROQDHJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C(=CC=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid

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